molecular formula C17H12ClN5O B214892 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile

货号 B214892
分子量: 337.8 g/mol
InChI 键: MFLKKHJSDUXLMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile, also known as CP-690,550, is a small molecule drug that has been extensively researched for its immunosuppressive properties. It is a Janus kinase (JAK) inhibitor that blocks the activity of JAK1 and JAK3, which are key enzymes involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用机制

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile works by inhibiting the activity of JAK1 and JAK3, which are enzymes involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile reduces the production of inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile has been shown to have a number of biochemical and physiological effects, including a reduction in the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation and proliferation of immune cells such as T cells and B cells, leading to a reduction in inflammation and immune system activity.

实验室实验的优点和局限性

One of the advantages of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile for lab experiments is its specificity for JAK1 and JAK3, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile can also have off-target effects and may not be suitable for all experimental conditions. In addition, the use of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile in lab experiments requires careful consideration of dosage and potential side effects.

未来方向

There are several future directions for research on 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile, including the development of more specific and potent JAK inhibitors, the investigation of its potential use in the treatment of other autoimmune diseases, and the exploration of its effects on other signaling pathways and cellular processes. Additionally, further research is needed to fully understand the long-term effects and potential side effects of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile in humans.

合成方法

The synthesis of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form 4-chloro-N-(4-methylphenyl)benzohydrazide. This intermediate is then reacted with ethyl cyanoacetate and triethylamine to form 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile. The final product is obtained through purification and isolation techniques.

科学研究应用

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases. It has been shown to effectively reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile has been investigated for its potential use in the prevention of organ transplant rejection and the treatment of graft-versus-host disease.

属性

产品名称

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile

分子式

C17H12ClN5O

分子量

337.8 g/mol

IUPAC 名称

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]-3-oxopropanenitrile

InChI

InChI=1S/C17H12ClN5O/c1-11-2-8-14(9-3-11)23-17(20-21-22-23)15(10-19)16(24)12-4-6-13(18)7-5-12/h2-9,15H,1H3

InChI 键

MFLKKHJSDUXLMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC=C(C=C3)Cl

规范 SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。